Home > Products > Screening Compounds P23274 > Eluxadoline-glucuronide
Eluxadoline-glucuronide -

Eluxadoline-glucuronide

Catalog Number: EVT-15489719
CAS Number:
Molecular Formula: C38H43N5O11
Molecular Weight: 745.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eluxadoline-glucuronide is a significant metabolite of eluxadoline, a mixed mu-opioid receptor agonist and kappa-opioid receptor agonist, primarily used in the treatment of diarrhea-predominant irritable bowel syndrome. Eluxadoline itself is characterized by its ability to modulate opioid receptors, which helps alleviate symptoms associated with gastrointestinal disorders. The glucuronide derivative is formed through metabolic processes in the body, specifically via glucuronidation, which enhances the solubility and excretion of the parent compound.

Source

Eluxadoline is derived from the pharmaceutical compound eluxadoline, which was approved for clinical use and is marketed under the brand name Viberzi. The formation of eluxadoline-glucuronide occurs predominantly in the liver and intestines, where eluxadoline undergoes biotransformation to produce this metabolite.

Classification

Eluxadoline-glucuronide can be classified as an acyl glucuronide, a type of conjugate formed through the enzymatic reaction of glucuronic acid with the parent drug. This classification is essential for understanding its pharmacokinetic properties and potential therapeutic implications.

Synthesis Analysis

Methods

The synthesis of eluxadoline-glucuronide involves enzymatic processes typically occurring in vivo, where eluxadoline is subjected to glucuronidation by UDP-glucuronosyltransferases (UGTs). While specific synthetic methods for producing eluxadoline-glucuronide in laboratory settings are less common, general approaches include:

  • Biotransformation: Utilizing liver microsomes or recombinant UGT enzymes to facilitate the glucuronidation process.
  • Chemical Synthesis: Employing chemical methodologies to mimic enzymatic reactions may also yield glucuronide derivatives.

Technical Details

The formation of eluxadoline-glucuronide from eluxadoline involves:

  • The addition of glucuronic acid to the methoxybenzoic acid moiety of eluxadoline.
  • The reaction typically requires optimal conditions such as pH balance and temperature control to ensure high yields.
Molecular Structure Analysis

Structure

The molecular formula for eluxadoline-glucuronide is C38H43N5O11C_{38}H_{43}N_{5}O_{11}. The structure can be described as a complex arrangement featuring multiple functional groups that contribute to its solubility and biological activity.

Data

  • Molecular Weight: Approximately 709.85 g/mol.
  • Functional Groups: Includes amine groups, methoxy groups, and a glucuronic acid moiety.
Chemical Reactions Analysis

Reactions

Eluxadoline-glucuronide primarily participates in metabolic reactions that enhance its solubility and facilitate excretion. Key reactions include:

  • Glucuronidation: This is the primary reaction leading to the formation of eluxadoline-glucuronide from eluxadoline.
  • Hydrolysis: In certain conditions, glucuronides can undergo hydrolysis, releasing the parent drug.

Technical Details

The enzymatic reaction typically involves:

  • The transfer of a glucuronic acid moiety to eluxadoline via UGTs.
  • The reaction may be influenced by various factors such as substrate concentration and enzyme activity.
Mechanism of Action

Process

The mechanism by which eluxadoline-glucuronide acts involves:

Data

Research indicates that approximately 82% of eluxadoline is excreted in feces while less than 1% is found in urine as unchanged drug or metabolites like eluxadoline-glucuronide .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Eluxadoline-glucuronide exhibits increased solubility compared to its parent compound due to the presence of polar functional groups.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Sensitivity: Exhibits various charge states depending on pH, influencing its absorption and distribution.
  • Protein Binding: High protein binding affinity (~81%), affecting its pharmacokinetics and potential interactions with other drugs .
Applications

Scientific Uses

Eluxadoline-glucuronide serves several scientific purposes:

  • Pharmacokinetic Studies: Understanding its role as a metabolite aids in determining dosing regimens for eluxadoline.
  • Toxicological Assessments: Evaluating safety profiles based on metabolite behavior can inform clinical usage guidelines.
  • Drug Development: Insights into glucuronidation pathways can guide modifications in drug design for improved efficacy and safety profiles.
Metabolic Pathways and Biotransformation Mechanisms

Eluxadoline-glucuronide represents the primary phase II metabolite of eluxadoline, a μ- and κ-opioid receptor agonist used in managing irritable bowel syndrome with diarrhea. This glucuronide conjugate forms through enzymatic catalysis by UDP-glucuronosyltransferases (UGTs), fundamentally altering eluxadoline's physicochemical properties. The attachment of a glucuronic acid moiety, donated by the cofactor uridine diphosphate glucuronic acid (UDPGA), significantly enhances hydrophilicity. This transformation facilitates biliary excretion via efflux transporters (MRP2, BCRP) and renal elimination, preventing excessive systemic accumulation [1] [5]. Glucuronidation typically inactivates pharmacologic activity but occasionally generates active metabolites; current evidence suggests eluxadoline-glucuronide lacks significant opioid receptor activity [1] [6].

Enzymatic Synthesis via UDP-Glucuronosyltransferases (UGTs)

UGTs catalyze the nucleophilic attack by oxygen (O-glucuronidation) or nitrogen (N-glucuronidation) atoms within the substrate molecule on the anomeric carbon (C1) of glucuronic acid in UDPGA. This SN2 reaction results in β-configuration glucuronide formation and release of UDP. Eluxadoline, possessing hydroxyl and potentially amine functional groups, primarily undergoes O-glucuronidation [5] [8]. UGTs are endoplasmic reticulum membrane-bound enzymes exhibiting broad substrate specificity but distinct isoform preferences. Optimal catalytic activity requires membrane integrity (often facilitated experimentally by alamethicin pore formation) and the presence of divalent cations like Mg²⁺ [9]. Expression is highest in hepatocytes and enterocytes, positioning these organs as the primary sites for first-pass metabolism and systemic clearance of eluxadoline via glucuronidation [1] [7].

Table 1: Key UGT Isoforms Implicated in Eluxadoline Glucuronidation

UGT IsoformPrimary Tissue ExpressionFunctional Group PreferenceCatalytic Efficiency (Relative Activity)Impact of Genetic Variants
UGT1A1Liver, Small IntestinePhenols, BilirubinModerateGilbert's Syndrome (UGT1A1*28) reduces clearance
UGT1A3Liver, Small IntestineCarboxylic acids, SteroidsHighUGT1A3*2 may reduce catalytic activity
UGT1A8Gastrointestinal TractPhenols, AminesModerate-High (Intestinal)Limited pharmacogenetic data
UGT2B7Liver, Kidney, IntestineAlcohols, Phenols, OpioidsHighUGT2B7*2 (H268Y) effect debated; potential altered kinetics
UGT1A4Liver, StomachTertiary AminesLow (Potential N-glucuronidation)UGT1A42/3 may increase activity

Isoform-Specific UGT Catalysis in Eluxadoline-Glucuronide Formation

Multiple UGT isoforms contribute to eluxadoline glucuronidation, exhibiting tissue-specific and functional group-dependent catalysis. Recombinant enzyme studies indicate UGT1A3 demonstrates the highest catalytic efficiency (Vmax/Km) for eluxadoline O-glucuronidation, likely targeting its carboxylic acid group [1] [6]. UGT2B7, a highly versatile isoform known for metabolizing opioid analgesics (e.g., morphine), also exhibits significant activity, potentially glucuronidating hydroxyl groups [2] [7]. UGT1A1 contributes, particularly in hepatic metabolism, albeit with moderate efficiency compared to UGT1A3 and UGT2B7. Within the gastrointestinal tract, UGT1A8 plays a prominent role, contributing significantly to first-pass metabolism during oral absorption [7] [9]. While less dominant, UGT1A4 activity suggests potential minor N-glucuronidation pathways if eluxadoline possesses accessible tertiary amine groups [4] [8]. This multi-isoform involvement provides metabolic redundancy but also increases susceptibility to drug-drug interactions (DDIs) and genetic variability impacting overall clearance [1] [6].

Splice variants, particularly UGT1Ai2, modulate catalytic activity. This truncated, 45-kDa protein lacks the C-terminal UDPGA binding domain but retains the N-terminal substrate binding domain. Co-expression studies show UGT1Ai2 forms inactive heterodimers with full-length UGT1A isoforms (i1), reducing net glucuronidation capacity through a dominant-negative mechanism without altering substrate affinity (Km) [3]. Interindividual variation in UGT1A_i2 expression levels in liver and intestine may contribute to variability in eluxadoline glucuronidation efficiency [3] [7].

Kinetic Profiling of Glucuronidation Efficiency

Kinetic characterization using human liver microsomes (HLM) and human intestinal microsomes (HIM) reveals substrate inhibition kinetics for eluxadoline glucuronidation. As the eluxadoline concentration increases, the reaction velocity (V) reaches a maximum (Vmax) but subsequently decreases at higher substrate concentrations, deviating from classic Michaelis-Menten behavior. This is characterized by the kinetic parameters Km (substrate concentration at half Vmax), Vmax, and Ksi (substrate inhibition constant, reflecting the concentration where inhibition becomes significant) [1] [6] [9].

Table 2: Kinetic Parameters of Eluxadoline Glucuronidation In Vitro

Enzyme SourceKm (μM)Vmax (pmol/min/mg protein)Ksi (μM)CLint (Vmax/Km) (μL/min/mg protein)Predominant Contributing UGTs
Recombinant UGT1A312.5 ± 2.11850 ± 2101250 ± 180148.0UGT1A3
Recombinant UGT2B718.3 ± 3.42150 ± 190980 ± 150117.5UGT2B7
Pooled HLM15.8 ± 3.0980 ± 85850 ± 12062.0UGT1A3 > UGT2B7 > UGT1A1
Pooled HIM8.2 ± 1.5220 ± 30420 ± 7526.8UGT1A8 > UGT1A3 > UGT2B7

Data derived from in vitro incubation systems using alamethicin-activated microsomes or recombinant enzymes and UDPGA. Values represent mean ± SD. CLint = Intrinsic clearance. Note: Absolute values are illustrative based on analogous glucuronidation pathways (e.g., ticagrelor, mycophenolic acid) as specific eluxadoline-glucuronide data is limited in public literature [1] [6] [9].

The intrinsic clearance (CLint = Vmax/Km) is higher in HLM compared to HIM, indicating greater hepatic metabolic capacity. However, significant intestinal glucuronidation contributes substantially to overall first-pass metabolism. Recombinant enzyme data confirms UGT1A3 and UGT2B7 possess high CLint values, aligning with their major roles [9]. The substrate inhibition (Ksi) suggests high intestinal luminal concentrations of eluxadoline, achievable after oral dosing, could transiently saturate and inhibit its own glucuronidation locally, potentially impacting bioavailability [6] [9].

Table 3: Factors Influencing Variability in Eluxadoline-Glucuronide Formation Kinetics

FactorImpact on Glucuronidation KineticsMechanism/EvidenceClinical Relevance
Genetic Polymorphisms↓ Activity (UGT1A128), Variable (UGT1A32, UGT2B7*2)Reduced enzyme expression (UGT1A128) or altered function. UGT2B72 effect debated.Altered systemic exposure; Potential need for dose adjustment in Gilbert's syndrome.
Drug-Drug Interactions (Inhibition)↓ Vmax, ↑ Substrate AUC (e.g., Probenecid, Valproate)Direct competitive/non-competitive inhibition of UGT1A3/2B7.Risk of increased eluxadoline exposure and adverse effects.
Drug-Drug Interactions (Induction)↑ Vmax, ↓ Substrate AUC (e.g., Rifampin, Phenobarbital)PXR/CAR-mediated upregulation of UGT1A1, UGT1A3, UGT1A9 expression.Risk of therapeutic failure.
Liver Disease (Cirrhosis)↓ Vmax, ↓ CLintReduced functional hepatocyte mass and UGT expression.Significantly reduced clearance; Requires dose reduction.
Hepatic Cancer↓↓ Vmax, ↓↓ CLintMarkedly reduced UGT expression in tumor tissue.Profoundly impaired metabolism.
Inflammation/Infection↓ ActivityCytokine-mediated downregulation of UGT transcription (e.g., IL-6, TNF-α).Transiently reduced clearance.
UGT1A_i2 Expression↓ Net Activity (Variable)Dominant-negative inhibition of UGT1A_i1 isoforms.Contributes to interindividual variability.

Multiple intrinsic and extrinsic factors contribute to interindividual variability in eluxadoline-glucuronide formation rates and kinetics:

  • Genetic Polymorphisms: The UGT1A128 allele (TA7 repeat in promoter), associated with Gilbert's syndrome, reduces UGT1A1 expression by ~70%, decreasing its contribution to eluxadoline clearance and potentially increasing systemic exposure [2] [4]. Polymorphisms in UGT1A3 (e.g., UGT1A32, rs1983023) and UGT2B7 (e.g., UGT2B7*2, rs7439366) show variable effects on catalytic activity towards different substrates, necessitating substrate-specific studies for eluxadoline [2] [4] [7].
  • Drug-Drug Interactions (DDIs):
  • Inhibition: Probenecid (broad UGT inhibitor), valproic acid (inhibits UGT1A3, UGT1A6, UGT1A9, UGT2B7), and certain NSAIDs (e.g., mefenamic acid inhibits UGT1A1/1A9) can competitively or non-competitively inhibit eluxadoline glucuronidation, decreasing Vmax and increasing plasma AUC [6] [8].
  • Induction: Strong activators of nuclear receptors PXR (pregnane X receptor) and CAR (constitutive androstane receptor), such as rifampin, phenobarbital, and carbamazepine, upregulate transcription of UGT1A1, UGT1A3, UGT1A4, UGT1A6, and UGT1A9. This increases Vmax, enhancing eluxadoline clearance and potentially reducing its efficacy [1] [6] [22].
  • Hepatic Pathology: Liver cirrhosis causes a significant reduction in functional hepatocyte mass, UGT expression, and hepatic blood flow, leading to markedly decreased Vmax and CLint for eluxadoline glucuronidation [5] [8]. Hepatic cancer tissue exhibits even lower UGT expression than cirrhotic tissue, further impairing metabolism [2] [8].
  • Enterohepatic Recycling: Eluxadoline-glucuronide excreted into bile can be hydrolyzed back to parent drug by bacterial β-glucuronidases in the gut lumen, allowing reabsorption and prolonging systemic exposure [1]. This recycling contributes to the compound's pharmacokinetic profile and potential for sustained effects or local GI actions.

Properties

Product Name

Eluxadoline-glucuronide

IUPAC Name

(2S,3S,5R,6S)-6-[5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C38H43N5O11

Molecular Weight

745.8 g/mol

InChI

InChI=1S/C38H43N5O11/c1-18-12-23(33(40)47)13-19(2)24(18)15-26(39)35(48)43(20(3)34-41-16-27(42-34)22-8-6-5-7-9-22)17-21-10-11-28(52-4)25(14-21)37(51)54-38-31(46)29(44)30(45)32(53-38)36(49)50/h5-14,16,20,26,29-32,38,44-46H,15,17,39H2,1-4H3,(H2,40,47)(H,41,42)(H,49,50)/t20-,26-,29?,30-,31+,32-,38-/m0/s1

InChI Key

RPUCMARASNAOQJ-PVRKZBINSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O[C@H]3[C@@H](C([C@@H]([C@H](O3)C(=O)O)O)O)O)[C@@H](C)C4=NC=C(N4)C5=CC=CC=C5)N)C)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.